molecular formula C3H7ClN2O B1347274 2-Chloroethylurea CAS No. 6296-42-0

2-Chloroethylurea

Cat. No. B1347274
CAS RN: 6296-42-0
M. Wt: 122.55 g/mol
InChI Key: BITBMHVXCILUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethylurea is a compound with the molecular formula C3H7ClN2O . It is also known by other synonyms such as chloroethylurea and 1-(2-chloroethyl)urea . The molecular weight of 2-Chloroethylurea is 122.55 g/mol .


Molecular Structure Analysis

The InChI representation of 2-Chloroethylurea is InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) . The Canonical SMILES representation is C(CCl)NC(=O)N . These representations provide a detailed view of the molecular structure of 2-Chloroethylurea.


Physical And Chemical Properties Analysis

2-Chloroethylurea has a molecular weight of 122.55 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 122.0246905 g/mol . The Topological Polar Surface Area is 55.1 Ų . The Heavy Atom Count is 7 . The compound is predicted to have a boiling point of 213.0±32.0 °C and a density of 1.237±0.06 g/cm3 .

Scientific Research Applications

Antitumor and Anticancer Potential

2-Chloroethylureas (CEUs) have shown significant promise in cancer treatment. CEUs like N-aryl-N'-2-chloroethylureas developed with enhanced cytotoxicity act as antimitotic agents, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells. Some CEUs have been identified for their faster reaction with beta-tubulin, a potential target in antitumor therapy (Mounetou et al., 2003). Another study found that aryl chloroethylureas alkylate specific proteins like beta(II)-tubulin and thioredoxin-1, indicating their potential as anti-microtubules or redox-modulating agents in cancer treatment (Fortin et al., 2008).

Research in Carcinogenesis

Studies have also investigated the carcinogenic potential of nitroso derivatives of chloroethylureas. In a study on F-344 rats, nitroso-1-chloroethyl compounds displayed nephrotoxicity and carcinogenicity, leading to the development of hepatocellular and cholangiocellular neoplasms (Lijinsky et al., 2004).

Mitochondrial Impact in Cancer Cells

Research on chloroethylureas has revealed their impact on mitochondria in cancer cells. Certain CEUs and their derivatives induce cell growth inhibition, apoptosis, and microtubule disruption without directly alkylating beta-tubulin. These compounds affect mitochondrial potential and modulate reactive oxygen species levels, suggesting a potential therapeutic approach for targeting hypoxia-resistant cancer cells (Patenaude et al., 2007).

Safety And Hazards

The safety data sheet for 2-Chloroethylurea indicates that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Future Directions

While specific future directions for 2-Chloroethylurea are not mentioned in the search results, it’s worth noting that urea-based derivatives are increasingly being used in medicinal chemistry and drug design . This suggests that 2-Chloroethylurea and similar compounds may have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-chloroethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITBMHVXCILUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286777
Record name 2-Chloroethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethylurea

CAS RN

6296-42-0
Record name N-(2-Chloroethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6296-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 47538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6296-42-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6296-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethylurea
Reactant of Route 2
Reactant of Route 2
2-Chloroethylurea
Reactant of Route 3
Reactant of Route 3
2-Chloroethylurea
Reactant of Route 4
Reactant of Route 4
2-Chloroethylurea
Reactant of Route 5
Reactant of Route 5
2-Chloroethylurea
Reactant of Route 6
Reactant of Route 6
2-Chloroethylurea

Citations

For This Compound
73
Citations
E Mounetou, E Miot-Noirault, RC Gaudreault… - Investigational new …, 2010 - Springer
In a search for more selective anticancer drugs, we have designed nitrogen mustard and nitrosourea conjugates leading to a series of N-4-aryl-N′-2-chloroethylureas (CEUs). The …
Number of citations: 7 link.springer.com
WC Wong, D Wang, C Forray, PJJ Vaysse… - Bioorganic & Medicinal …, 1994 - Elsevier
… To extend this methodology, we investigated the reaction of several 2-chloroethylurea derivatives 2 (prepared by reaction of the corresponding amines with 2-chloroethyl isocyanate) …
Number of citations: 25 www.sciencedirect.com
S Fortin, E Moreau, J Lacroix, MF Côté… - European journal of …, 2010 - Elsevier
… the effect of modifying the 2-chloroethylurea moiety of CEU on … groups involved in the 2-chloroethylurea moiety of CEU can … modifications of the 2-chloroethylurea moiety to design novel …
Number of citations: 24 www.sciencedirect.com
NA El-Koussi - Bulletin of Pharmaceutical Sciences. Assiut, 2010 - bpsa.journals.ekb.eg
… All models are showing that the 2-chloroethylurea moiety of CEU is protruding inside the … These interactions probably lock the 2-chloroethylurea moiety into the pocket containing Glu-…
Number of citations: 4 bpsa.journals.ekb.eg
E Mounetou, J Legault, J Lacroix… - Journal of medicinal …, 2001 - ACS Publications
… The synthesis of the 2-chloroethylurea 2 has been reported previously. This compound has been synthesized herein according to the general procedure described below and then fully …
Number of citations: 86 pubs.acs.org
S Fortin, L Wei, E Moreau, P Labrie, É Petitclerc… - Bioorganic & medicinal …, 2009 - Elsevier
… as illustrated in Figure 3 the 2-chloroethylurea moiety of CEU is … are showing that the 2-chloroethylurea moiety of CEU is … CEU probably lock the 2-chloroethylurea moiety into the pocket …
Number of citations: 12 www.sciencedirect.com
F Cronier, A Patenaude, C René, M Auger - Chemistry and physics of …, 2007 - Elsevier
… On the other hand, similar effects are observed for pairs of CEU derivatives which differ by the cyclization of the 2-chloroethylurea chain into an oxazolinyl ring, namely CEU-25, and …
Number of citations: 12 www.sciencedirect.com
S Fortin, E Moreau, J Lacroix, JC Teulade… - Bioorganic & medicinal …, 2007 - Elsevier
… The 2-chloroethylurea moiety was added by the nucleophilic addition of 2-chloroethylisocyanate onto the corresponding anilines. Removal of TBDMS group was carried out using TBAF …
Number of citations: 41 www.sciencedirect.com
DQ Song, NN Du, YM Wang, WY He, EZ Jiang… - Bioorganic & medicinal …, 2009 - Elsevier
… In this structure design, we retain the haloacylamino chain at the 3-position of the HBUs, and replace the formylurea chain with the 2-chloroethylurea chain of the CEUs. Therefore, a …
Number of citations: 37 www.sciencedirect.com
G Le Bauth
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.